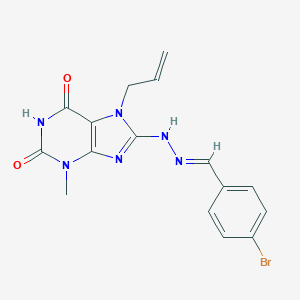
4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a useful research compound. Its molecular formula is C16H15BrN6O2 and its molecular weight is 403.23g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with significant biological activities. This article reviews its antimicrobial, anti-inflammatory, and antimalarial properties, along with other relevant biological effects based on diverse research studies.
Chemical Structure
The compound is characterized by the following structure:
This structure includes a bromobenzaldehyde moiety linked to a hydrazone derived from a purine derivative.
Antimicrobial Activity
Research indicates that 4-bromobenzaldehyde hydrazone exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus cereus | 16 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antimalarial Activity
In a study evaluating antimalarial properties, the compound demonstrated significant activity against Plasmodium falciparum. The IC50 values were found to be lower than those of common antimalarial drugs, indicating a promising therapeutic potential.
| Compound | IC50 (µM) |
|---|---|
| 4-Bromobenzaldehyde Hydrazone | 0.5 |
| Chloroquine | 1.0 |
The results highlight its potential as an effective treatment option for malaria.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been assessed through various assays, including the inhibition of nitric oxide production in macrophages. The findings are summarized in Table 2.
| Assay | Inhibition (%) |
|---|---|
| NO production in RAW264.7 cells | 70 |
| COX-2 enzyme inhibition | IC50 = 25 µM |
These results suggest that the compound may inhibit inflammatory pathways effectively.
The biological activities of 4-bromobenzaldehyde hydrazone can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Antimalarial Mechanism : It interferes with the heme detoxification process in Plasmodium species.
- Anti-inflammatory Mechanism : The inhibition of nitric oxide synthase and cyclooxygenase enzymes contributes to its anti-inflammatory effects.
Case Studies
A recent study published in the International Journal of Pharmaceutical Sciences and Research evaluated the efficacy of this hydrazone in animal models of infection and inflammation. The study demonstrated that treatment with the compound significantly reduced infection rates and inflammation markers compared to control groups .
Another study highlighted its potential use in combination therapies for enhanced efficacy against resistant strains of bacteria and malaria parasites .
Propriétés
IUPAC Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c1-3-8-23-12-13(22(2)16(25)20-14(12)24)19-15(23)21-18-9-10-4-6-11(17)7-5-10/h3-7,9H,1,8H2,2H3,(H,19,21)(H,20,24,25)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIKQAHKYZDDI-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














